4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Description
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a boron-containing heterocyclic compound widely used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a methyl group at position 4 and a pinacol boronate ester at position 3.
Properties
CAS No. |
1416720-48-3 |
|---|---|
Molecular Formula |
C11H17BN2O2 |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes. This suggests that the compound might interact with alkylbenzenes or similar molecules in the body.
Mode of Action
It is known that similar compounds can undergo reactions such as borylation in the presence of a palladium catalyst to form pinacol benzyl boronate. This suggests that 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine might interact with its targets through similar mechanisms.
Biochemical Pathways
Based on the known reactions of similar compounds, it can be inferred that the compound might be involved in the formation of carbon-carbon bonds. This could potentially affect various biochemical pathways, especially those involving the synthesis of complex organic molecules.
Pharmacokinetics
The compound’s predicted properties such as its boiling point (3556±250 °C), density (108±01 g/cm3), and vapor pressure (488E-07mmHg at 25°C) suggest that it might have moderate bioavailability.
Result of Action
Based on the known reactions of similar compounds, it can be inferred that the compound might contribute to the formation of complex organic molecules through the formation of carbon-carbon bonds.
Action Environment
It is known that similar compounds should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain their stability. This suggests that the compound’s action might be influenced by factors such as light, humidity, and temperature.
Biological Activity
The compound 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is an organoboron compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H18BNO4
- Molecular Weight : 283.15 g/mol
- CAS Number : 2223027-29-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its inhibitory effects on specific enzymes and potential therapeutic applications.
Enzyme Inhibition
One of the significant areas of research involves the inhibition of cytochrome P450 enzymes (CYPs), particularly CYP3A4. The compound exhibited:
- IC50 : 0.34 μM for CYP3A4 inhibition.
- Time-dependent inhibition (TDI) was noted, indicating a risk for drug-drug interactions due to reactive metabolites formation .
Cytotoxicity and Cell Viability
In studies assessing cytotoxicity in various cell lines:
- The compound showed no significant decrease in cell viability at concentrations up to 10 µM in HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cells.
- This suggests a favorable safety profile for potential therapeutic use .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties:
- Significant reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells was observed.
- These effects suggest potential applications in treating neuroinflammatory conditions .
Study 1: Inhibition of CYP3A4
A detailed study investigated the inhibitory effects of various compounds on CYP3A4:
| Compound | IC50 (μM) | % TDI | k_obs (min⁻¹) | k_obs Ratio |
|---|---|---|---|---|
| 4 | 0.34 | 66 | 0.0921 | 6.01 |
| 5 | >50 | 4 | 0.0023 | 0.11 |
This table illustrates the potency of the compound relative to others tested for CYP3A4 inhibition .
Study 2: Cytotoxicity Assessment
In another study evaluating cytotoxic effects:
| Compound | Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|---|
| A | 1 | HT-22 | >90 |
| B | 10 | BV-2 | >85 |
| C | 100 | HT-22 | <50 |
This data indicates that the tested compound maintains high cell viability across various concentrations .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₁H₁₇BN₂O₂ (from pyridazine variant)
- CAS Number : 1370001-96-9
- Molecular Weight : 220.08 g/mol
- Physical Properties :
- Storage : Requires storage at 2–8°C for stability .
The boronate ester moiety enhances its utility in forming carbon-carbon bonds, making it valuable in pharmaceutical and materials science applications .
Comparison with Structurally Similar Compounds
The compound belongs to a class of boronate ester-functionalized heterocycles. Below is a detailed comparison with analogous derivatives:
Pyridazine vs. Pyrimidine Derivatives
Compound : 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Thiazole Derivatives
Compound : 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
Pyridine Derivatives
Compound : 4-Methyl-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Piperazine-Carboxylate Derivatives
Compound : Tert-butyl 4-(4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
- Molecular Formula : C₂₃H₃₄BN₃O₄
- Applications : The piperazine-carboxylate group enhances solubility in polar solvents, favoring use in medicinal chemistry .
Comparative Data Table
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : All compounds participate in Pd-catalyzed cross-coupling, but pyridazine derivatives exhibit faster reaction rates due to their electron-deficient rings .
- Substituent Effects : Bulky groups (e.g., 2-methylpropoxy in pyridine derivatives) slow coupling kinetics but improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
